[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) is a complex organic compound that features a piperidine ring substituted with benzothiazole and nitrobenzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzothiazole Group: This step might involve the reaction of the piperidine derivative with benzothiazole under specific conditions.
Addition of the Nitrobenzoyl Group: The final step could involve the acylation of the intermediate compound with a nitrobenzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert nitro groups to amines.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Reagents like halogens or alkylating agents could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their potential as therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures.
Benzothiazole Derivatives: Compounds containing the benzothiazole moiety.
Nitrobenzoyl Compounds: Compounds featuring the nitrobenzoyl group.
Uniqueness
The uniqueness of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) lies in its specific combination of functional groups, which might confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C19H17N3O3S |
---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H17N3O3S/c23-19(14-5-7-15(8-6-14)22(24)25)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)26-18/h1-8,13H,9-12H2 |
InChI-Schlüssel |
LKUPLVZMWOTDQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.